molecular formula C19H23NO2 B6002179 3-[[2-(2-Phenylethyl)morpholin-4-yl]methyl]phenol

3-[[2-(2-Phenylethyl)morpholin-4-yl]methyl]phenol

Cat. No.: B6002179
M. Wt: 297.4 g/mol
InChI Key: PBTTUVLXYLVZDW-UHFFFAOYSA-N
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Description

3-[[2-(2-Phenylethyl)morpholin-4-yl]methyl]phenol is an organic compound that features a morpholine ring substituted with a phenylethyl group and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-(2-Phenylethyl)morpholin-4-yl]methyl]phenol typically involves the reaction of 2-phenylethylamine with morpholine in the presence of a suitable catalyst. The reaction proceeds through nucleophilic substitution, where the amine group of 2-phenylethylamine attacks the electrophilic carbon of morpholine, forming the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization may also be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-[[2-(2-Phenylethyl)morpholin-4-yl]methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[[2-(2-Phenylethyl)morpholin-4-yl]methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[[2-(2-Phenylethyl)morpholin-4-yl]methyl]phenol involves its interaction with specific molecular targets in biological systems. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The morpholine ring can interact with various receptors, modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-[[2-(2-Phenylethyl)morpholin-4-yl]methyl]phenol
  • 4-[[2-(2-Phenylethyl)morpholin-4-yl]methyl]phenol
  • 3-[[2-(2-Phenylethyl)piperidin-4-yl]methyl]phenol

Uniqueness

3-[[2-(2-Phenylethyl)morpholin-4-yl]methyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenylethyl and morpholine groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-[[2-(2-phenylethyl)morpholin-4-yl]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c21-18-8-4-7-17(13-18)14-20-11-12-22-19(15-20)10-9-16-5-2-1-3-6-16/h1-8,13,19,21H,9-12,14-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTTUVLXYLVZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC(=CC=C2)O)CCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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